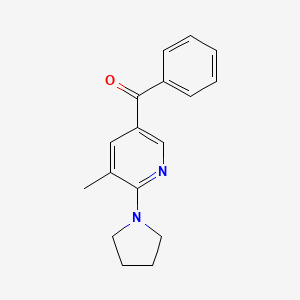
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8Cl2N2O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a dichlorophenyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- 4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
- 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Uniqueness
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H8Cl2N2O2S2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N2O2S2/c1-18(15,16)9-8(14-10(13)17-9)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14) |
Clave InChI |
LSEVLYWJRXIGLY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
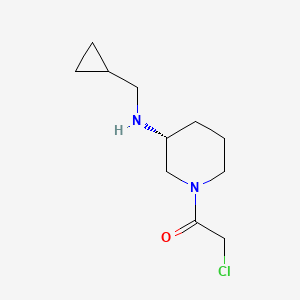


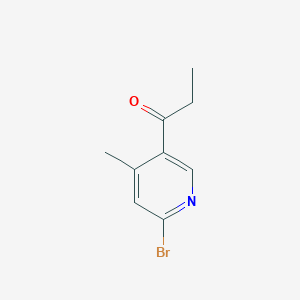
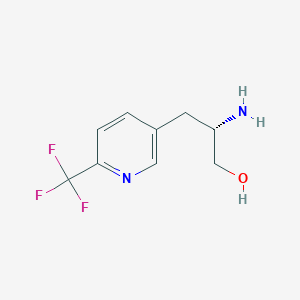
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
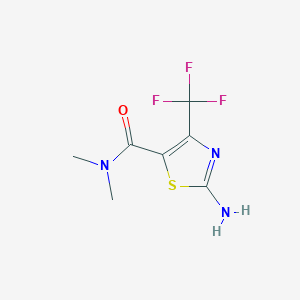
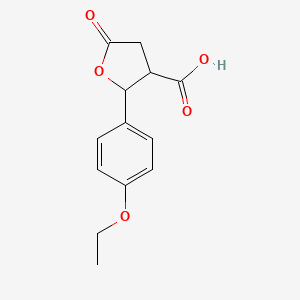
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
